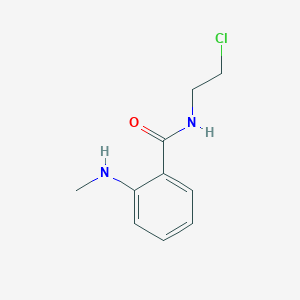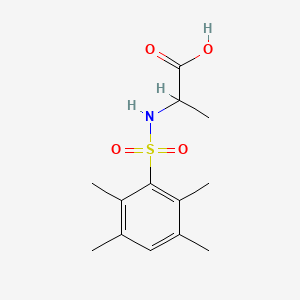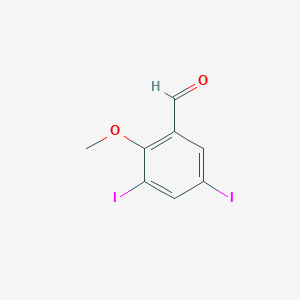![molecular formula C21H27N7O2 B2639917 1-(2-(benzyl(methyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923143-60-6](/img/structure/B2639917.png)
1-(2-(benzyl(methyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with multiple functional groups. It contains a purine ring, which is a type of nitrogen-containing heterocycle, and a triazine ring, another type of nitrogen-containing heterocycle. The presence of these rings suggests that this compound may have biological activity, as purines and triazines are often found in biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the purine and triazine rings and the addition of the various substituents. One possible method could involve aromatic nucleophilic substitution .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and substituents. The purine and triazine rings would likely contribute to the compound’s aromaticity, which could affect its reactivity and stability .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the purine and triazine rings, as well as the various substituents. For example, the amino groups could potentially participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would likely be affected by the presence of the polar amino groups and the nonpolar methyl groups .科学的研究の応用
Application in Neuroprotection and Anti-neuroinflammatory Agents
Specific Scientific Field
Neuroscience and Pharmacology
Summary of the Application
Triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties. They have been used in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Methods of Application or Experimental Procedures
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1H NMR, 13C NMR, and a single X-Ray diffraction analysis . The neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
Results or Outcomes
Among the 14 synthesized compounds, several showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Six of the compounds exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Application in Fluorescent Probes
Specific Scientific Field
Chemical Science and Biomedical Applications
Summary of the Application
The compound has been used as a “turn-on” fluorescent probe to detect fibrillar aggregates of the α-synuclein (αS) protein, a hallmark of Parkinson’s disease (PD) .
Methods of Application or Experimental Procedures
The probes were developed with varied electronic properties to show tunable absorption and emission in the visible region with large Stokes shifts . Probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms, respectively .
Results or Outcomes
One probe showed selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β . This demonstrates the diagnostic potential of the probe in selectively detecting αS fibrils amplified from PD with dementia (PDD) patient samples .
Application in Antidiabetic, Anticancer and Antioxidant Agents
Specific Scientific Field
Pharmacology and Biomedical Applications
Summary of the Application
A series of new benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidine derivatives were synthesized and evaluated for their antidiabetic, anticancer, and antioxidant properties .
Methods of Application or Experimental Procedures
The compounds were synthesized and characterized using IR, 1H NMR, 13C NMR, and mass spectral data . The α-glucosidase inhibition, anticancer (A549 and MCF-7 cell lines), and antioxidant activities of the compounds were screened .
Results or Outcomes
Among all the compounds, several exhibited significant α-glucosidase inhibition activity, potent anticancer activity against A549 (human lung carcinoma) and MCF-7 (human breast cancer) cell lines, and potent antioxidant activity .
Application in Robotics and Intelligent Robots
Specific Scientific Field
Robotics and Artificial Intelligence
Summary of the Application
Fast-paced development in sensor hardware, robot perception, smart decision-making strategy, and gripper designs allows robots to react in “real-time” to the environment and thus work intelligently alongside human beings .
Methods of Application or Experimental Procedures
The development includes novel low-cost robot designs with leaping abilities and resilient meta-materials; an accurate model that identifies the thermal target; sophisticated neutral network models that track solar positions with time scales .
Results or Outcomes
Artificial intelligence (AI) integrated into robotic applications has the potential to revolutionize various aspects of human life, offering a wide range of benefits and support .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-[2-[benzyl(methyl)amino]ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O2/c1-14-15(2)28-17-18(25(4)21(30)26(5)19(17)29)22-20(28)27(23-14)12-11-24(3)13-16-9-7-6-8-10-16/h6-10,15H,11-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQWXAFHYGFDFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCN(C)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[benzyl(methyl)amino]ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2639835.png)
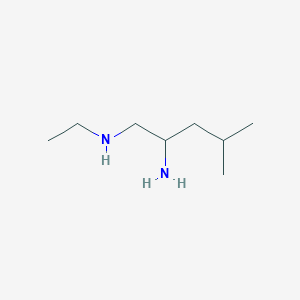
![ethyl 2-((7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)thio)-2-methylpropanoate](/img/structure/B2639837.png)
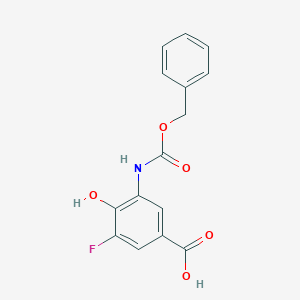
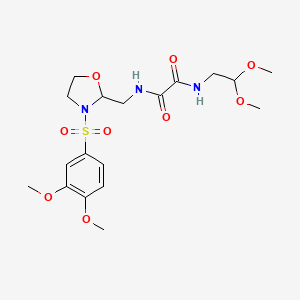
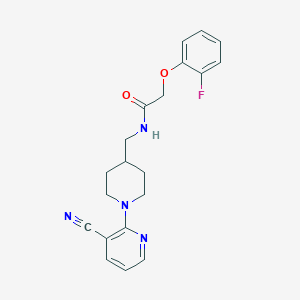
![3-(3,4-dimethoxyphenyl)-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2639842.png)
![tert-Butyl [4-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2639843.png)
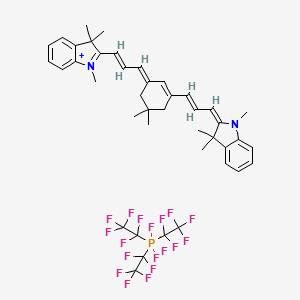
![2-[[5-(Furan-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2639848.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2639849.png)
